molecular formula C12H10N2O3 B1599482 Methyl 4-(pyrimidin-2-yloxy)benzoate CAS No. 1090587-89-5

Methyl 4-(pyrimidin-2-yloxy)benzoate

Cat. No.: B1599482
CAS No.: 1090587-89-5
M. Wt: 230.22 g/mol
InChI Key: QPLXGVPDVXGPLS-UHFFFAOYSA-N
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Description

Methyl 4-(pyrimidin-2-yloxy)benzoate is an organic compound with the molecular formula C₁₂H₁₀N₂O₃. It is a derivative of benzoic acid and contains a pyrimidine ring attached to the benzoate moiety through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(pyrimidin-2-yloxy)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide

Major Products Formed

    Substitution: Various substituted derivatives of this compound.

    Oxidation: 4-(pyrimidin-2-yloxy)benzoic acid.

    Reduction: 4-(pyrimidin-2-yloxy)benzyl alcohol.

    Hydrolysis: 4-(pyrimidin-2-yloxy)benzoic acid

Scientific Research Applications

Methyl 4-(pyrimidin-2-yloxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(pyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids and proteins, which can influence cellular processes and pathways .

Comparison with Similar Compounds

Methyl 4-(pyrimidin-2-yloxy)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with biological targets and its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-pyrimidin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXGVPDVXGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429185
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090587-89-5
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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